Product packaging for Sodium chloroacetate(Cat. No.:CAS No. 3926-62-3)

Sodium chloroacetate

Cat. No.: B044945
CAS No.: 3926-62-3
M. Wt: 116.48 g/mol
InChI Key: FDRCDNZGSXJAFP-UHFFFAOYSA-M
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Description

Sodium chloroacetate is a versatile alkylating agent and a key building block in organic synthesis, prized for its reactive chloro and carboxylate functional groups. Its primary research value lies in its ability to readily undergo nucleophilic substitution reactions, where the chloride atom is displaced by various nucleophiles such as amines, thiols, and alkoxides. This mechanism is fundamental for the synthesis of carboxymethylated derivatives. A prominent application is the production of herbicides like glyphosate, where it serves as a critical precursor. In biochemical research, it is employed to carboxymethylate cysteine residues in proteins and peptides for structural analysis via peptide mapping. Furthermore, this compound is utilized in the synthesis of sodium carboxymethyl cellulose (CMC), a widely studied polymer in material science, drug delivery, and food science research. Its high solubility in water and stability make it a convenient reagent for aqueous reaction systems. Researchers in medicinal chemistry also explore its use in creating novel chemical entities for pharmaceutical screening. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2ClO2Na<br>C2H2ClNaO2 B044945 Sodium chloroacetate CAS No. 3926-62-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-chloroacetate
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InChI

InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
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InChI Key

FDRCDNZGSXJAFP-UHFFFAOYSA-M
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Canonical SMILES

C(C(=O)[O-])Cl.[Na+]
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Molecular Formula

C2H2ClO2Na, C2H2ClNaO2
Record name SODIUM CHLOROACETATE
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Related CAS

79-11-8 (Parent)
Record name Chloroacetic acid sodium salt
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DSSTOX Substance ID

DTXSID1027550
Record name Sodium chloroacetate
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Molecular Weight

116.48 g/mol
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Physical Description

Sodium chloroacetate is a white colored powdered solid. It is soluble in water. It may be toxic ingestion or inhalation. It is used to make weed killers, dyes and pharmaceuticals., Dry Powder; Dry Powder, Other Solid, White, odorless, solid; [Hawley] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER.
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Record name Acetic acid, 2-chloro-, sodium salt (1:1)
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Solubility

Solubility in water, g/100ml at 20 °C: 85
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Vapor Density

Relative vapor density (air = 1): 3.26
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Vapor Pressure

0.86 [mmHg], Vapor pressure at 25 °C: negligible
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CAS No.

3926-62-3
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Record name Chloroacetic acid sodium salt
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Ii. Advanced Synthetic Methodologies and Reaction Pathways

Optimized Synthetic Routes for Sodium Chloroacetate (B1199739) Production

The industrial synthesis of sodium chloroacetate (C₂H₂ClNaO₂) is predominantly achieved through the neutralization of chloroacetic acid. diesel-additive.comwikipedia.orghighmountainco.com Innovations in this process focus on enhancing yield, purity, and reaction control.

The conventional method involves reacting chloroacetic acid with a base, such as sodium carbonate or sodium hydroxide (B78521), in an aqueous solution. vulcanchem.comgoogle.com A typical laboratory-scale procedure involves dissolving chloroacetic acid in water and incrementally adding sodium carbonate. The mixture is then stirred at a controlled temperature, often around 45°C, to facilitate complete neutralization. chemicalbook.com

Recent advancements focus on optimizing this process. One patented method utilizes sodium silicate (B1173343) reacting with chloroacetic acid at room temperature. google.com This process leverages the principle of strong acid displacing a weak acid to produce this compound and water-insoluble silicic acid, which can be easily separated by filtration. google.com

The efficiency of this compound synthesis can be significantly improved through the use of catalysts. In solvent-based industrial syntheses, catalytic additives are employed to accelerate reaction rates. For instance, the addition of aluminum oxide (Al₂O₃) has been shown to enhance reaction kinetics. google.com

Phase-transfer catalysis (PTC) presents another avenue for optimizing synthesis. fzgxjckxxb.com PTC facilitates reactions between reactants in immiscible phases, potentially increasing yield and selectivity while allowing for milder reaction conditions. phasetransfer.commdpi.com This can involve using catalysts like quaternary ammonium (B1175870) salts to transfer anions between aqueous and organic phases. fzgxjckxxb.commdpi.com

Precise control over reaction parameters is critical for maximizing the yield and purity of this compound.

Temperature Control: Maintaining the reaction temperature below 50°C is crucial in aqueous systems to minimize the hydrolysis of chloroacetic acid into glycolic acid, a significant side reaction. asianpubs.orgresearchgate.net Industrial processes may employ fractional distillation to remove water in situ, which allows for higher operating temperatures without promoting decomposition.

Stoichiometric Considerations: The molar ratio of reactants significantly impacts the reaction outcome. A molar excess of chloroacetic acid is often used to ensure the complete neutralization of the base, which can improve yields. Conversely, in some patented processes, a specific molar ratio, such as 1:2 for sodium silicate to chloroacetic acid, is crucial for the desired reaction pathway. google.com In a detailed industrial process using isoamyl alcohol as a solvent, specific quantities of sodium hydroxide, aluminum oxide, and monochloroacetic acid are carefully controlled to achieve high yields (96-98%) and purity (96%). google.com

Parameter Aqueous Neutralization Solvent-Mediated Synthesis
Typical Base Sodium Carbonate, Sodium HydroxideSodium Hydroxide
Catalyst None typicallyAluminum Oxide
Temperature < 50°C80°C - 130°C
Yield 90-92%96-98%
Purity 95-98%96%

Catalytic Additives in this compound Synthesis

Mechanistic Studies of Chloroacetylation Reactions

This compound's reactivity, stemming from the electrophilic carbon atom bonded to chlorine, makes it a valuable reagent in various organic transformations.

This compound serves as an effective chloromethylating agent, a process that introduces a chloromethyl group (-CH₂Cl) onto a substrate. chemimpex.comalibaba.com This functionality is particularly useful in the synthesis of more complex molecules. For instance, it is used in the synthesis of carboxymethyl cellulose (B213188) (CMC) from cellulose, where it facilitates the introduction of carboxymethyl groups. researchgate.net The degree of substitution in the final product can be controlled by varying the concentration of this compound.

The process of chloromethylation often involves the reaction of a substrate with a chloromethylating agent in the presence of a catalyst. Studies have explored the use of reagents like paraformaldehyde and chlorotrimethylsilane (B32843) with a stannic tetrachloride catalyst for the chloromethylation of polymers like polystyrene and polysulfone. researchgate.net

The chlorine atom in this compound is susceptible to nucleophilic attack, making it a key substrate for nucleophilic substitution reactions. vulcanchem.comcymitquimica.com This reactivity allows for the introduction of the carboxymethyl group (-CH₂COO⁻) into a wide range of molecules.

A prominent example is the Williamson ether synthesis, where this compound reacts with an alkoxide to form an ether. It is also a precursor in the synthesis of various herbicides, pharmaceuticals, and other fine chemicals. wikipedia.orgchemimpex.com For instance, it reacts with 2-amino-4-chlorobenzoic acid under alkaline conditions as a step in the synthesis of a more complex pharmaceutical intermediate. vulcanchem.comchemicalbook.com The reaction with sodium cyanide is a key step in the production of cyanoacetic acid. google.comgoogle.com Furthermore, its reaction with sodium hydrosulfide (B80085) yields thioglycolic acid. wikipedia.org

The mechanism of these reactions is typically SN2, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. researchgate.net The efficiency of these reactions can be influenced by the solvent, with polar aprotic solvents like dimethylformamide often accelerating the reaction rate. mdpi.com

Reaction TypeNucleophileProduct
Ether SynthesisAlkoxide (RO⁻)Carboxymethyl ether (ROCH₂COONa)
Cyanoacetate (B8463686) SynthesisCyanide (CN⁻)Sodium cyanoacetate (NCCH₂COONa)
Thioglycolic Acid SynthesisHydrosulfide (HS⁻)Thioglycolic acid (HSCH₂COOH)
Amine AlkylationAmine (RNH₂)N-substituted glycine (B1666218) (RNHCH₂COONa)

Role of this compound as a Chloromethylating Agent

Derivatization and Functionalization of this compound

This compound (ClCH₂COONa) is a versatile and reactive chemical intermediate widely employed in organic synthesis. Its utility stems from the presence of a chlorine atom, which is a good leaving group, and a carboxylate functional group. This structure allows for a variety of nucleophilic substitution reactions, making it a key precursor in the synthesis of more complex molecules. It serves as an effective alkylating agent, enabling the introduction of the carboxymethyl group (-CH₂COO⁻) into various substrates. wikipedia.org

Synthesis of Carboxylic Acids and Esters

This compound is a fundamental building block for the synthesis of a range of carboxylic acids and their corresponding esters through nucleophilic substitution reactions where the chlorine atom is displaced.

Hydrolysis to Glycolic Acid: The hydrolysis of this compound provides a direct route to glycolic acid (hydroxyacetic acid). This reaction is typically conducted by heating an aqueous solution of this compound with sodium hydroxide. chemcess.comwiley-vch.de Industrial processes often involve reacting molten monochloroacetic acid with a 50% aqueous sodium hydroxide solution at temperatures between 90 and 130°C. chemcess.com One study identified optimal conditions for the hydrolysis of chloroacetic acid as a reaction temperature of 110°C for 10 hours, using a 1.2:1 molar ratio of sodium hydroxide to the acid. dissertationtopic.net This process is a crucial industrial method for producing glycolic acid, though it necessitates the separation of the resulting sodium chloride. chemcess.comdissertationtopic.net A competing side reaction is the formation of diglycolic acid. wiley-vch.de

Synthesis of Thio-Acids: Thioglycolic acid is synthesized by the reaction of this compound with an alkali metal hydrosulfide, such as sodium or potassium hydrosulfide, in an aqueous medium. wiley-vch.dewikipedia.orgnih.govatamanchemicals.com This reaction displaces the chlorine atom with a thiol group. The reaction conditions can be manipulated; for instance, a low-temperature process may start at 5-10°C and gradually warm to 35°C. google.com Another approach involves reacting this compound with sodium disulfide, followed by reduction, to achieve a conversion rate of over 90%. google.com Thiodiglycolic acid is often formed as a co-product in these reactions. wiley-vch.de

Synthesis of Cyanoacetic Acid and Malonic Acid: A significant application of this compound is in the synthesis of malonic acid, for which cyanoacetic acid is an intermediate. The process begins with the nucleophilic substitution of this compound with sodium cyanide (NaCN) to yield sodium cyanoacetate. wikipedia.orgorgsyn.orgpatsnap.comatamankimya.com This reaction's temperature must be controlled to prevent vigorous reactions that could lead to the formation of glycolate (B3277807) as a byproduct. orgsyn.orgresearchgate.net The resulting nitrile group of the cyanoacetic acid salt is then hydrolyzed, typically using sodium hydroxide, to form sodium malonate. Subsequent acidification of sodium malonate yields malonic acid. orgsyn.orgatamanchemicals.com This multi-step synthesis from chloroacetic acid and sodium cyanide is considered the most convenient and economical route to malonic acid. orgsyn.orgatamankimya.com A yield of 75-80% for malonic acid has been reported for this process. atamankimya.com

Esterification and Carboxymethylation: this compound is used to produce esters and to carboxymethylate various compounds.

Ester Synthesis: Esters such as n-butyl glycolate are produced by treating this compound with the corresponding alcohol (n-butyl alcohol) at elevated temperatures (125-160°C), followed by vacuum distillation. chemcess.com In another example, reacting this compound with sodium sulfide (B99878) can lead to the formation of methyl thiodiglycolate after heating. google.com

Carboxymethylation: As an alkylating agent, this compound is crucial for carboxymethylation reactions. A major industrial application is the conversion of cellulose to carboxymethyl cellulose (CMC). wikipedia.org Similarly, it is used to synthesize carboxymethyl fenugreek gum. researchgate.net It also reacts with alcohols in the presence of sodium hydroxide to produce ether acids; for example, lauryl alcohol can be converted to lauryl ether carboxylic acid with a yield of 71.3%. google.com

Table 1: Synthesis of Carboxylic Acids from this compound

Product Reagents Key Conditions Yield Reference(s)
Glycolic Acid Sodium Hydroxide, Water 90-130°C ~60% solution chemcess.com
Thioglycolic Acid Sodium Hydrosulfide Aqueous medium, low temperature (e.g., 5-35°C) >90% (via disulfide route) wikipedia.orggoogle.comgoogle.com

Formation of Halogenated Organic Intermediates

The reactivity of the carbon-chlorine bond in this compound also allows for its use as a precursor in synthesizing other halogenated organic intermediates, which are themselves valuable in further chemical synthesis.

Synthesis of Sodium Fluoroacetate (B1212596): this compound can be converted to sodium fluoroacetate through a halogen exchange reaction. This is typically achieved by treating dried this compound with potassium fluoride (B91410) under vigorous agitation at high temperatures. quora.com This synthesis, first reported in 1896, can achieve yields between 60% and 90%. quora.comsciencelearn.org.nz The reaction involves the displacement of the chlorine atom by fluorine. Similar reactions using esters like methyl chloroacetate or ethyl chloroacetate with potassium fluoride have also been described, with some modern methods reporting yields up to 99%. nih.govgoogle.com

Synthesis of Chloroacetyl Chloride and Anhydrides: this compound can be a starting material for producing more reactive acyl halides and anhydrides.

Chloroacetyl Chloride: Chloroacetyl chloride can be manufactured from this compound by reacting it with common chlorinating agents such as phosgene, thionyl chloride, or phosphorus trichloride. wiley-vch.dechemicalbook.comchemcess.com

Chloroacetic Anhydride (B1165640): Chloroacetic anhydride is synthesized by reacting this compound with chloroacetyl chloride. wiley-vch.dechemicalbook.com In one procedure, using benzene (B151609) as a solvent and refluxing for 9 hours, a 60% yield was obtained. chemicalbook.com Another method, using an aprotic solvent like toluene (B28343) at 40°C, reported a yield of 95.4%. chemicalbook.comwipo.int This reaction provides a route to an important acylation agent.

Table 2: Synthesis of Halogenated Intermediates from this compound

Product Reagents Key Conditions Yield Reference(s)
Sodium Fluoroacetate Potassium Fluoride High temperature, dry conditions 60-90% quora.com
Chloroacetyl Chloride Chlorinating Agents (e.g., SOCl₂, PCl₃) Varies with agent Not specified wiley-vch.dechemicalbook.com
Chloroacetic Anhydride Chloroacetyl Chloride, Toluene 40°C 95.4% chemicalbook.com
Chloroacetic Anhydride Chloroacetyl Chloride, Benzene Reflux (9h) 60% chemicalbook.com

Iii. Advanced Applications in Organic Synthesis and Industrial Chemistry

Pharmaceutical Development and Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical sector, sodium chloroacetate (B1199739) serves as a critical building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and their precursors. chemdad.comchemicalbook.comresearchgate.net Its role is pivotal in constructing the molecular architecture required for specific therapeutic actions.

Synthesis of Anti-inflammatory and Analgesic Agents

Sodium chloroacetate is utilized as a key reagent in the synthesis of novel compounds with potential therapeutic benefits, including anti-inflammatory and analgesic agents. wikipedia.org Research has demonstrated its application in creating complex heterocyclic structures that form the backbone of these medicinal agents.

For instance, this compound is employed in the synthesis of N1-acetic acid derivatives of 3-(1-adamantyl)-4-substituted-1,2,4-triazoline-5-thiones. google.comenvironmentclearance.nic.inchemicalbook.com In these syntheses, it reacts with the triazoline-thione precursors in a basic medium, such as ethanolic sodium hydroxide (B78521), to attach an acetic acid moiety to the triazole ring. google.comenvironmentclearance.nic.inchemicalbook.com Subsequent studies on these resulting adamantyl triazoline derivatives have shown that several exhibit good, dose-dependent anti-inflammatory activities. google.comenvironmentclearance.nic.in Similarly, xanthone (B1684191) derivatives of acetic acid, which also begin with the treatment of precursor compounds with this compound, have been synthesized and evaluated for anti-inflammatory and analgesic properties. atamanchemicals.com The use of ethyl chloroacetate, a closely related ester, has also been documented in the synthesis of 1,3-thiazolidin-4-ones, a class of compounds investigated for their analgesic activity. libretexts.org

Production of Drug Intermediates

The compound is a fundamental intermediate in the production of more complex molecules used in drug manufacturing. chemdad.comnih.govnih.gov Its ability to alkylate nucleophiles is a common strategy for building pharmaceutical precursors. nih.gov

A documented example is the synthesis of 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid, an intermediate with potential pharmaceutical relevance. The synthesis process involves preparing a solution of this compound by reacting chloroacetic acid with sodium carbonate. This solution is then reacted with 2-amino-4-chlorobenzoic acid under alkaline conditions, followed by acidification to yield the final intermediate product. This demonstrates a practical application of this compound as a carboxymethylating agent in the multi-step synthesis of pharmaceutical intermediates.

Role in Vitamin Synthesis

This compound is identified as an intermediate or reactant in the production of certain vitamins. chemdad.comchemicalbook.com Its inclusion in the manufacturing process underscores its versatility in the broader field of fine chemical synthesis for nutritional and pharmaceutical products. While detailed pathways for specific vitamins are proprietary, its role is noted in the synthesis of drugs, including various vitamins and synthetic caffeine.

Agricultural Chemical Formulations

In agriculture, this compound is a key component in the formulation of products designed to protect crops and manage unwanted vegetation. chemdad.com It is used both as an active ingredient itself and as a precursor to other widely used agrochemicals. chemicalbook.com

Herbicide and Plant Growth Regulator Applications

This compound is utilized directly as a contact herbicide. It is also a crucial precursor in the manufacturing of other important herbicides. Notable examples include its role in the synthesis of dimethoate (B1670662) and benazoline. The compound's function extends to its use as a plant growth regulator, helping to manage and promote healthy crop development in various agricultural settings. Its mechanism of action as a herbicide involves the inhibition of the enzyme pyruvate (B1213749) dehydrogenase, which is critical for energy production in plant cells, ultimately leading to the plant's death. nih.gov

Control of Specific Weed Species (e.g., Chickweed, Speedwell, Groundsel, Docks)

As a post-emergence herbicide, this compound is effective against a broad spectrum of annual weeds. It is specifically documented for its efficacy in controlling several common and troublesome weed species in various crops.

The targeted weeds include:

Chickweed (Stellaria media)

Speedwell (Veronica spp.)

Groundsel (Senecio vulgaris)

Docks (Rumex spp.)

It has been applied to crops such as Brussels sprouts, cabbages, kale, leeks, and onions to manage these specific weed infestations.

Interactive Data Table: Applications of this compound

Field Application Type Specific Use / Product References
Pharmaceuticals Synthesis of APIsAnti-inflammatory and Analgesic Agents (e.g., triazoline, xanthone derivatives) wikipedia.orggoogle.comatamanchemicals.com
Production of IntermediatesSynthesis of 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid
Vitamin SynthesisIntermediate in the production of various vitamins chemicalbook.com
Agriculture HerbicideContact herbicide
Herbicide PrecursorSynthesis of dimethoate and benazoline
Plant Growth RegulatorManagement of plant growth
Weed ControlControl of Chickweed, Speedwell, Groundsel, and Docks

Polymer and Materials Science Research

In the realm of polymer and materials science, this compound is instrumental in the synthesis and modification of various polymers, leading to materials with enhanced properties and functionalities.

Alkalization of cellulose (B213188): Cell-(OH)₃ + xNaOH → Cell-(OH)₃₋ₓ(O⁻Na⁺)ₓ + xH₂O hoseachem.com

Conversion of chloroacetic acid to this compound (if starting with the acid): ClCH₂COOH + NaOH → ClCH₂COONa + H₂O hoseachem.com

Etherification of alkali cellulose: Cell-(OH)₃₋ₓ(O⁻Na⁺)ₓ + nClCH₂COONa → Cell-(OH)₃₋ₓ(ONa)ₓ₋ₙ(OCH₂COO⁻Na⁺)ₙ + nNaCl hoseachem.com

This process is typically carried out in a slurry using an aqueous-alcoholic medium, with common alcohols being ethanol, isopropanol, or tert-butanol. chemcess.com A side reaction that can occur is the conversion of this compound to sodium glycolate (B3277807), particularly with higher concentrations of sodium hydroxide (NaOH). osti.gov

The Degree of Substitution (DS) is a critical parameter in CMC synthesis, representing the average number of carboxymethyl groups per anhydroglucose (B10753087) unit. uns.ac.id It significantly influences the properties of the final CMC product. The DS can be controlled by manipulating various reaction parameters, with the concentration of this compound being a key factor. uns.ac.id

Increasing the concentration of this compound generally leads to a higher DS, as more carboxymethyl groups are available to substitute the hydroxyl groups on the cellulose chain. uns.ac.id Research on CMC synthesis from various cellulose sources, such as durian peel and corncobs, has demonstrated this relationship. For instance, a study on durian peel cellulose found that varying the amount of this compound from 5 to 9 grams resulted in different CMC yields and a DS of 1.632 at the optimal concentration of 7 grams. researchgate.netresearchgate.net Similarly, in the synthesis of CMC from corncobs, increasing the concentration of sodium monochloroacetate (Na-MCA) led to an increase in the absorption bands related to the carboxyl group, indicating a higher DS. aip.org An optimal DS of 0.7 for battery electrode binder applications was achieved with 8 grams of Na-MCA per 100 mL of solvent. aip.org

However, an excessively high concentration of this compound can lead to an increase in the formation of byproducts like sodium glycolate, which can affect the purity of the CMC. uns.ac.id Therefore, optimizing the ratio of cellulose to this compound is crucial for achieving the desired DS while minimizing side reactions. uns.ac.id

Table 1: Effect of this compound Concentration on CMC Yield and Degree of Substitution (DS) from Durian Peel

Amount of this compound (grams) CMC Yield (%) Degree of Substitution (DS)
5 66.44% Not specified
6 40.19% Not specified
7 24.83% 1.632
8 66.71% Not specified
9 45.21% Not specified

Data sourced from a study on CMC synthesis from durian peel. researchgate.netresearchgate.net

Besides the concentration of this compound, other reaction parameters significantly influence the properties of the resulting CMC. These include the concentration of NaOH, reaction temperature, and reaction time. scialert.net

The concentration of NaOH plays a dual role. It is necessary for the alkalization of cellulose, which activates the hydroxyl groups for the etherification reaction. nih.gov However, excessively high concentrations can lead to increased formation of sodium glycolate, a byproduct that reduces the efficiency of the carboxymethylation process. scialert.net Studies have shown that there is an optimal NaOH concentration to maximize the DS. scialert.net

Reaction temperature and time are also critical. For instance, in one study, a maximum DS of 1.02 was achieved at 50°C within 1 hour. cellulosechemtechnol.ro Another study aiming for a high DS, purity, and viscosity identified an optimal parameter region with a temperature of 65–75 °C and a time of 1.5–2.5 hours. cetjournal.it The interplay between these parameters determines the final properties of the CMC, such as viscosity and purity. scialert.net

Table 2: Optimized Reaction Parameters for CMC Synthesis

Parameter Optimal Range/Value Source
NaOH Concentration 30% w/v scialert.net
This compound (SMCA) Concentration Varies with desired DS researchgate.netaip.org
Reaction Temperature 50°C - 75°C cellulosechemtechnol.rocetjournal.it
Reaction Time 1 - 2.5 hours cellulosechemtechnol.rocetjournal.it

This compound is also utilized in the synthesis of biodegradable polymers, which are of increasing interest for environmental sustainability. highmountainco.comhighmountainco.com One such polymer is polyglycolide (PGA), a biodegradable thermoplastic polyester. wikipedia.org PGA can be synthesized through the polycondensation of a halogenoacetate, such as this compound. wikipedia.org This process typically involves heating this compound at high temperatures (160-180°C) while passing nitrogen through the reaction vessel. wikipedia.org The resulting polyglycolide is formed alongside sodium chloride, which can be removed by washing with water. wikipedia.org

Furthermore, this compound is a precursor in the preparation of biodegradable chelating agents. google.com For example, it is used in a method to produce a green chelating agent solution where it is first prepared by reacting chloroacetic acid with caustic soda. google.com It is also used in the synthesis of poly(ester amide)s (PEAs), a class of biodegradable polymers with potential biomedical applications. researchgate.netmdpi.com

A study focused on creating a bioplastic from sodium carboxymethyl cellulose (SCC) optimized the concentration of this compound as the etherification agent to achieve significant mechanical properties. The best results were obtained with a 6% this compound concentration, yielding a bioplastic with a tensile strength of 9.91 MPa and 9% elongation, which demonstrated a 17.30% mass reduction over 21 days of degradation.

In the field of materials science, this compound is employed to modify the surfaces of nanofiltration (NF) membranes to enhance their performance, particularly their resistance to fouling. mdpi.comnih.gov Membrane fouling is a significant issue in separation technologies, leading to reduced flux and increased operational costs. researchgate.net

In one study, a positively charged polyethyleneimine/trimesic acid (PEI/TMA) NF membrane was modified by grafting this compound onto its surface. mdpi.com This modification aimed to improve the membrane's hydrophilicity and alter its surface charge to reduce protein contamination. mdpi.com The introduction of carboxyl groups from this compound increased the hydrophilicity of the membrane surface. mdpi.com

The results showed that the optimal modification conditions were a 0.5% this compound concentration and a 10-hour modification time. mdpi.comnih.gov This led to a significant improvement in antifouling performance. The flux of the modified membrane dropped by only 6.2% after filtering a bovine albumin solution, compared to a 47% drop for the original membrane. mdpi.comnih.gov

Table 3: Performance of Nanofiltration Membrane Before and After Modification with this compound

Membrane Initial Flux (L m⁻² h⁻¹) Flux Drop after BSA Filtration
Original (M0) 17.2 47%
Modified (M0-e) 30 6.2%

Data sourced from a study on modifying PEI/TMA NF membranes. mdpi.comnih.gov

Optimization of Degree of Substitution (DS) in CMC Synthesis

Development of Biodegradable Polymers

Other Emerging Industrial and Research Applications

Beyond the well-established applications, this compound is finding use in other emerging industrial and research areas. Its versatility as a chemical intermediate continues to be explored for creating novel materials and compounds. diesel-additive.com For example, it is used in the production of various organic compounds, including dyes and drug intermediates. exsyncorp.com

In biotechnology and materials science, there is ongoing research into the use of this compound for creating new biodegradable polymers and as a fundamental building block in complex organic synthesis. highmountainco.comhighmountainco.com Its potential to contribute to the development of sustainable materials and advanced chemical products positions it as a compound of continuing importance in modern industry. diesel-additive.com

Surfactant Development and Stabilization

This compound is a fundamental reagent in the synthesis of various classes of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. riverlandtrading.com Its high solubility in water and compatibility with many organic solvents make it an effective choice for industrial surfactant production. chemimpex.com

A significant application is in the synthesis of amphoteric surfactants, which contain both acidic and basic functional groups. These are valued for their mildness and are widely used in personal care products like shampoos and body washes. atamanchemicals.com For instance, Sodium Lauroamphoacetate is produced through a two-step process where an imidazoline (B1206853) intermediate is reacted with this compound. atamanchemicals.com Similarly, Sodium dihydroxyethyltallow glycinate, a surfactant and thickening agent, is the condensation product of dihydroxyethyl tallow (B1178427) amine and this compound. chemdad.com

Research has also focused on using this compound to create specialized "smart" surfactants. A study detailed the synthesis of a temperature-responsive surfactant by reacting an intermediate tertiary amine with this compound. rsc.org This surfactant was designed to have high foam stability at high temperatures and to break down at low temperatures, offering controlled performance for applications like foam drainage in natural gas recovery. rsc.org

Another area of development is in surfactants for Enhanced Oil Recovery (EOR). Large-hydrophobe Guerbet alkoxy carboxylate surfactants, which are stable at high temperatures and in high-salinity conditions, are produced by the carboxymethylation of Guerbet alkoxylates using this compound in the presence of sodium hydroxide. researchgate.net

Surfactant Type Synthesis Precursors Key Application/Feature Reference
Amphoteric (Amphoacetate) Imidazoline, this compoundMild cleaning agent for personal care products atamanchemicals.com
Amphoteric (Glycinate) Dihydroxyethyl tallow amine, this compoundThickening agent and surfactant chemdad.com
Temperature-Responsive Polyoxyethylene alkyl ether carboxylic acid, Diethanolamine, this compoundSmart foam for gas field drainage rsc.org
Anionic (Alkoxy Carboxylate) Guerbet Alkoxylates, this compoundEnhanced Oil Recovery (EOR) due to high thermal and chemical stability researchgate.net

Water Treatment Processes

This compound plays a multifaceted role in water treatment, primarily as a modifying agent to create materials for purification and as a precursor to other treatment chemicals. riverlandtrading.comchemimpex.com Its application helps in the removal of various contaminants, contributing to the provision of safe drinking water. chemimpex.com

One of the key uses is in the functionalization of adsorbent materials. By reacting this compound with natural polymers or waste materials, highly effective adsorbents can be created for removing pollutants from water. Research has demonstrated that timber sawdust, when functionalized with this compound through etherification, creates a material (SATS) with a remarkable capacity for adsorbing heavy metals and dyes. researchgate.net This modified sawdust showed high efficiency in removing cadmium ions and dyes like Indigo Carmine from aqueous solutions. researchgate.net

In another application, this compound is used as a chemical precursor. It is a starting material for the synthesis of chloroacetic acid, which in turn is used to produce essential water treatment chemicals such as coagulants and flocculants. riverlandtrading.com Furthermore, it is employed in modifying advanced filtration systems; studies have shown that treating nanofiltration membranes with this compound can significantly improve their antifouling properties, enhancing their performance and lifespan in water purification processes. sigmaaldrich.com

Pollutant Adsorbent Material Adsorption Capacity (mg/g) Reference
Cadmium (Cd²⁺)This compound-functionalized timber sawdust~204 researchgate.net
Bezaktiv Marine S-BL (Dye)This compound-functionalized timber sawdust~200 researchgate.net
Indigo Carmine (Dye)This compound-functionalized timber sawdust~142.8 researchgate.net

Photoremediation Catalyst Preparation

In the field of environmental remediation, this compound is utilized in the preparation of advanced photocatalysts designed to break down organic pollutants. Photocatalysts are materials that accelerate chemical reactions when exposed to light, and their application in degrading contaminants is a growing area of research.

A notable study demonstrated the preparation of a multi-functional adsorbent that could be reused as a photocatalyst. researchgate.net In this research, a weakly acidic macroporous resin was modified using hyperbranched polyethyleneimine (HPEI) and this compound. The resulting material was first used to adsorb toxic hexavalent chromium (Cr(VI)) from water. Subsequently, this chromium-loaded adsorbent was repurposed as a visible-light-active photocatalyst for the degradation of methylene (B1212753) blue, a common industrial dye. researchgate.net

The research findings indicated that the catalyst was highly effective, achieving significant degradation of the target pollutant under visible light. This dual-purpose application—first as an adsorbent for heavy metals and then as a photocatalyst—represents an innovative approach to creating value-added materials for environmental cleanup. researchgate.net Another study mentions the use of this compound in the preparation process of a BiOCl/Bi(2)WO(6) photocatalyst fixed on cotton fabric for UV shielding and self-cleaning applications. sigmaaldrich.com

Catalyst System Target Pollutant Degradation Efficiency Time Reference
Cr-loaded CM-HPEI-HD-1 ResinMethylene Blue (5 mg/L)98.9%180 min researchgate.net

Iv. Biochemical and Physiological Research of Sodium Chloroacetate Analogues

Metabolic Pathway Investigations and Enzyme Activities

Analogues of sodium chloroacetate (B1199739), particularly DCA, are known to directly interact with key enzymes that regulate cellular metabolism, leading to significant shifts in energy production pathways.

Dichloroacetate (B87207) (DCA) is a well-established inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). biorxiv.orgpatsnap.com PDK is an enzyme responsible for the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). dovepress.comashpublications.org The PDC serves as a critical gatekeeper, linking glycolysis in the cytoplasm to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) within the mitochondria. nih.gov By inhibiting all four isoforms of PDK, DCA prevents the inactivation of PDC. biorxiv.org This action promotes the conversion of pyruvate into acetyl-CoA, which then enters the TCA cycle, effectively shifting metabolism from glycolysis towards glucose oxidation. dovepress.comnih.govmdpi.com

The sensitivity of the different PDK isoforms to DCA varies, with the order of inhibition generally being PDK2 > PDK4 > PDK1 > PDK3. mdpi.com This differential inhibition can influence the cellular response to DCA. biorxiv.org Studies have shown that DCA's inhibition of PDK leads to reduced phosphorylation of PDC, thereby activating it and redirecting pyruvate metabolism into the mitochondria. biorxiv.orgresearchgate.net

AnalogueTarget EnzymePrimary EffectMetabolic Outcome
Dichloroacetate (DCA)Pyruvate Dehydrogenase Kinase (PDK)InhibitionActivation of Pyruvate Dehydrogenase Complex (PDC)

By activating the pyruvate dehydrogenase complex, dichloroacetate and its analogues directly impact mitochondrial function. The increased conversion of pyruvate to acetyl-CoA enhances the flux of substrates into the tricarboxylic acid (TCA) cycle, which in turn fuels oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in the presence of oxygen. nih.govacs.org This metabolic switch essentially shifts the cell's energy generation from the less efficient aerobic glycolysis to the more efficient mitochondrial respiration. thno.orgspandidos-publications.com

The inhibition of PDK by dichloroacetate (DCA) causes significant perturbations in both the glycolytic pathway and the tricarboxylic acid (TCA) cycle. By promoting the activity of the pyruvate dehydrogenase complex (PDC), DCA diverts pyruvate away from its conversion to lactate (B86563)—a hallmark of aerobic glycolysis—and channels it into the TCA cycle as acetyl-CoA. ashpublications.orgmdpi.comthno.org This redirection leads to a decrease in glycolytic flux and a reduction in lactate production. biorxiv.orgacs.org

Effects on Mitochondrial Oxidative Phosphorylation

Cellular and Molecular Effects of Related Chloroacetates

The primary impact of dichloroacetate (DCA) on cellular energy production stems from its ability to shift the balance from glycolysis to oxidative phosphorylation (OXPHOS). patsnap.comdovepress.com In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), DCA can reverse this phenotype. patsnap.comthno.org By reactivating the pyruvate dehydrogenase complex (PDC), more pyruvate is oxidized in the mitochondria, which is a more efficient pathway for ATP generation than glycolysis. dovepress.comoncotarget.com

However, the net effect on total cellular ATP can vary. In some instances, shifting from high-rate, low-efficiency glycolysis to lower-rate, high-efficiency OXPHOS can lead to different outcomes in cellular ATP levels. For example, one study observed a slight increase in intracellular ATP after DCA treatment, attributed to the switch to more efficient OXPHOS. thno.org Conversely, when combined with other agents that also inhibit OXPHOS, a significant drop in ATP can occur, leading to an energy crisis in the cell. thno.org In certain cancer cells, DCA treatment has been associated with a decrease in cell proliferation, indicating a cytostatic rather than a cytotoxic effect, which correlates with these metabolic changes. nih.govmdpi.com

Cell LineAnalogueEffect on Lactate LevelsEffect on Cell Proliferation
PC3 (Prostate Cancer)Mito-DCADose-dependent decreaseInhibition
PANC-1 (Pancreatic Cancer)DCA-Marked decrease
BXPC-3 (Pancreatic Cancer)DCA-Marked decrease
T-47D (Breast Cancer)DCAReductionInhibition

A key consequence of the metabolic profile of many rapidly proliferating cells is the production and accumulation of lactate, leading to lactic acidosis. wikipedia.org Dichloroacetate (DCA) directly counteracts this by stimulating the oxidation of pyruvate, thereby reducing its availability for conversion to lactate. thieme-connect.com Numerous studies have demonstrated that DCA treatment leads to a significant reduction in both intracellular and extracellular lactate levels. biorxiv.orgacs.org

This effect has been a primary focus of the therapeutic investigation of DCA, particularly for conditions characterized by congenital or acquired lactic acidosis. wikipedia.orgnih.govjci.org By facilitating the clearance of lactate through its oxidation, DCA can effectively attenuate the associated acidosis. nih.gov For example, in clinical settings, DCA has been used to moderate lactic acidosis during liver transplantation. nih.gov Similarly, in animal models of lactic acidosis, DCA treatment improved survival by increasing lactate uptake and oxidation, thereby raising blood pH. jci.org

Induction of Lactate Accumulation and Acidosis

Specific Therapeutic Potential of Dichloroacetate (DCA) Analogues

Dichloroacetate (DCA), an analogue of sodium chloroacetate, has been the subject of extensive research for its potential to modulate cellular metabolism, showing promise in oncology, metabolic disorders, and other conditions.

A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, known as the Warburg effect, where cells rely on glucose fermentation for energy even in the presence of oxygen. DCA has been investigated for its ability to reverse this metabolic phenotype. mst.dk The primary mechanism of DCA in this context is the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). nih.govmst.dk PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. mst.dk

By inhibiting PDK, DCA locks the PDC in its active state, which shunts pyruvate from lactate production into the mitochondria for oxidative phosphorylation. mst.dk This metabolic switch from glycolysis to glucose oxidation has several anti-cancer effects:

Induction of Apoptosis: The shift to mitochondrial respiration increases the production of reactive oxygen species (ROS), which can trigger programmed cell death (apoptosis) in cancer cells. nih.gov

Mitochondrial Depolarization: DCA has been shown to reverse the mitochondrial hyperpolarization characteristic of some cancer cells, which is a factor in their resistance to apoptosis.

Inhibition of Tumor Growth: In various cancer models, including glioblastoma, DCA has demonstrated the ability to decrease cell viability, reduce tumor growth, and inhibit angiogenesis. nih.gov

Research has also explored DCA in combination with conventional chemotherapies, where it may resensitize drug-resistant cancer cells by altering their metabolic state. nih.govmst.dk

Table 1: Effects of Dichloroacetate (DCA) on Cancer Cell Metabolism

Effect Mechanism Outcome in Cancer Cells Relevant Cancer Models
Metabolic Shift Inhibition of Pyruvate Dehydrogenase Kinase (PDK), leading to activation of the Pyruvate Dehydrogenase Complex (PDC). Reverses the Warburg effect; shifts metabolism from glycolysis to mitochondrial oxidative phosphorylation. mst.dk Glioblastoma, Non-Small-Cell Lung Cancer, Colorectal Cancer. nih.govnih.gov
Apoptosis Induction Increased production of mitochondrial Reactive Oxygen Species (ROS) and depolarization of the mitochondrial membrane. Triggers programmed cell death and overcomes resistance to apoptosis. nih.gov Glioblastoma, HeLa Cells. nih.govnih.gov
Chemosensitization Metabolic modulation and inhibition of autophagy. Increases the efficacy of chemotherapeutic agents like paclitaxel (B517696) and cisplatin. nih.govmst.dk Non-Small-Cell Lung Cancer, HeLa Cells. nih.gov
Angiogenesis Disruption Inhibition of Hypoxia-Inducible Factor-1alpha (HIF-1α). Reduces the formation of new blood vessels necessary for tumor growth. nih.gov Glioblastoma. nih.gov

DCA has been extensively studied as a treatment for congenital lactic acidosis, a group of inherited metabolic disorders characterized by chronically elevated lactate levels in the blood. acs.orgresearchgate.net These conditions often stem from defects in the pyruvate dehydrogenase complex (PDC) or components of the mitochondrial respiratory chain. publisso.deresearchgate.net

By activating the PDC, DCA promotes the conversion of pyruvate to acetyl-CoA, thereby reducing the amount of pyruvate available to be converted into lactate. anu.edu.au Clinical studies and trials have shown that DCA can be effective in managing lactate levels in these patients.

In a controlled clinical trial involving children with congenital lactic acidosis from various causes (including PDC deficiency and respiratory chain defects), DCA administration significantly blunted the rise in blood lactate following a carbohydrate meal. acs.orgresearchgate.net

Long-term follow-up studies of patients with congenital lactic acidosis have shown that DCA can maintain normal or near-normal blood lactate concentrations, even in some PDC-deficient individuals on less restrictive diets. publisso.de

Table 2: Research Findings on Dichloroacetate (DCA) in Congenital Lactic Acidosis

Study Type Patient Population Key Biochemical Finding Reference
Randomized Controlled Trial 43 children with various causes of congenital lactic acidosis DCA significantly decreased the postprandial rise in blood lactate. acs.orgresearchgate.net
Long-Term Open-Label Study 8 patients with PDC or respiratory chain deficiencies DCA maintained normal blood lactate concentrations over several years. publisso.de
Open-Label Studies (General) Patients with defects in PDC or respiratory chain Reported effective in reducing blood and cerebrospinal fluid lactate concentrations. researchgate.net

The metabolic modulating properties of DCA have also led to its investigation in neurodegenerative diseases and pulmonary arterial hypertension (PAH).

Neurodegenerative Diseases: Mitochondrial dysfunction is a key pathogenic mechanism in several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). Research using rat models of ALS (SOD1G93A) has shown that astrocytes with the mutation exhibit mitochondrial dysfunction and are toxic to motor neurons. DCA treatment was found to improve the mitochondrial function in these astrocytes and reduce their toxicity. In symptomatic rats, DCA administration reduced motor neuron degeneration and gliosis in the spinal cord.

Pulmonary Arterial Hypertension (PAH): PAH is a condition characterized by the remodeling of pulmonary arteries, leading to increased vascular resistance and right heart failure. The smooth muscle cells in the remodeled arteries exhibit a cancer-like metabolic shift to glycolysis and are resistant to apoptosis. Research in rat models of PAH demonstrated that DCA can both prevent and reverse the condition. Its therapeutic effects are attributed to:

Inducing Apoptosis: DCA triggers mitochondria-dependent apoptosis in the remodeled pulmonary artery smooth muscle cells, helping to regress the thickened vessel walls.

Restoring Ion Channel Function: Chronic hypoxia in PAH suppresses the expression and function of voltage-gated potassium (Kv) channels. DCA was found to restore the expression and function of these channels, which contributes to its beneficial effects.

Table 3: Investigational Research on Dichloroacetate (DCA) in Disease Models

Disease Model Key Cellular/Physiological Effect Observed Outcome Reference
Amyotrophic Lateral Sclerosis (ALS) Improved mitochondrial function in SOD1G93A astrocytes; reduced lactate levels. Decreased astrocyte-mediated toxicity to motor neurons; reduced gliosis in vivo.
Pulmonary Arterial Hypertension (PAH) Induced apoptosis in pulmonary artery smooth muscle cells; restored Kv channel expression and function. Reversed pulmonary vascular remodeling and reduced pulmonary vascular resistance in rat models.

V. Environmental Fate, Degradation, and Ecotoxicological Studies

Biodegradation Pathways and Mechanisms

The primary route of sodium chloroacetate (B1199739) degradation in the environment is through microbial activity. Various microorganisms have evolved enzymatic machinery to break down this halogenated compound, utilizing it as a source of carbon and energy.

Enzymatic Cleavage of Carbon-Halogen Bonds

The initial and rate-limiting step in the biodegradation of sodium chloroacetate is the cleavage of the carbon-halogen (C-Cl) bond. ispc-conference.org This is accomplished by a class of enzymes known as dehalogenases. cbiore.idscialert.net These enzymes catalyze the hydrolytic removal of the chlorine atom from the chloroacetate molecule. ecetoc.org

Dehalogenases are inducible enzymes, meaning their production by microorganisms is triggered by the presence of the halogenated substrate. scialert.net There are different types of dehalogenases, including haloalkanoic acid dehalogenases and halido hydrolases, which facilitate the hydrolysis of the C-Cl bond to yield glycolic acid and a chloride ion. ecetoc.org The activity of these enzymes is crucial for the detoxification of chloroacetate-contaminated environments. For instance, some dehalogenases exhibit a high affinity for chloroacetate, as indicated by low Km values, suggesting their efficiency even at low substrate concentrations. scialert.net Research has shown that fluoroacetate (B1212596) dehalogenase, which primarily acts on the carbon-fluorine bond, can also act on chloroacetate, albeit less efficiently. nih.gov The mechanism of action for some dehalogenases involves a nucleophilic attack by an aspartate residue in the enzyme's active site to displace the halide. pnas.org

Formation of Glycolic Acid and Thiodiglycolic Acid Metabolites

Following the enzymatic cleavage of the carbon-halogen bond, the primary metabolite formed is glycolic acid. ecetoc.orgwikipedia.orgrug.nl This hydrolysis reaction effectively detoxifies the chloroacetate. dissertationtopic.net The resulting glycolic acid is a non-toxic intermediate that can be readily assimilated into the central metabolic pathways of microorganisms. ecetoc.org In bacterial systems, glycolic acid is typically oxidized to glyoxylic acid, which then enters pathways like the glyoxylate (B1226380) cycle or is further metabolized to carbon dioxide and water, contributing to biomass production. ecetoc.org

In addition to glycolic acid, another significant metabolite identified in some degradation pathways is thiodiglycolic acid. ecetoc.org This compound is formed through a different metabolic route. The metabolism of monochloroacetic acid can lead to the formation of S-carboxymethylcysteine, which is then further metabolized. ecetoc.orgresearchgate.net Thiodiglycolic acid has been identified as a major metabolite of vinyl chloride monomer and 1,2-dichloroethane, indicating its relevance in the breakdown of chlorinated compounds. guidechem.com Its formation from this compound involves the reaction with sulfur-containing molecules in biological systems. wikipedia.orgatamanchemicals.comatamankimya.comnih.gov

Microbial Metabolic Pathways (e.g., Pseudomonas putida, Bacillus, Flavobacterium)

Several bacterial genera have been identified and studied for their ability to degrade this compound. These microorganisms serve as key players in the natural attenuation of this compound in soil and water.

Pseudomonas putida : Strains of Pseudomonas putida are well-known for their metabolic versatility, including the degradation of various xenobiotic compounds. mdpi.com Some strains can utilize chloroacetate as a sole carbon source. rug.nl The degradation pathway in P. putida involves the dehalogenation of chloroacetate to glycolate (B3277807), which is then funneled into the cell's central metabolism. rug.nl The enzymes responsible for this degradation are inducible. rug.nl For example, Pseudomonas sp. R1, isolated from a paddy field, was found to degrade monochloroacetic acid at concentrations ranging from 5 to 40 mM. scialert.net The degradation of chloroaromatics by Pseudomonas putida GJ31 proceeds via a meta-cleavage pathway involving chlorocatechol 2,3-dioxygenase. nih.govnih.gov

Bacillus species : Various Bacillus species have also been shown to effectively degrade monochloroacetic acid. For instance, Bacillus sp. TW1, isolated from a water treatment plant, can degrade low concentrations of monochloroacetic acid (0.5 mM). researchgate.netscialert.netscialert.net The degradation is confirmed by the release of chloride ions. researchgate.netscialert.net Other studies have identified Bacillus cereus and Bacillus megaterium as capable of degrading halogenated compounds. cbiore.idacademicjournals.org

Flavobacterium species : Members of the genus Flavobacterium are recognized for their ability to degrade complex organic matter. researchgate.netresearchgate.net Certain species can utilize chloroacetate as a substrate, relying on dehalogenase enzymes to initiate the degradation process. These bacteria are often found in diverse environments, including soil and aquatic systems, where they contribute to the bioremediation of halogenated pollutants. researchgate.net

Table 1: Microbial Degradation of this compound

Advanced Degradation Technologies and Environmental Remediation

In addition to natural biodegradation, several advanced technological processes have been developed for the remediation of water and soil contaminated with chlorinated compounds like this compound.

Plasma-Enhanced Degradation of Chlorinated Compounds

Advanced oxidation processes, such as plasma-enhanced degradation, have shown potential for the breakdown of persistent organic pollutants. This technology utilizes plasma to generate highly reactive species that can degrade chlorinated compounds. ispc-conference.org The application of repetitive plasma has been demonstrated to be effective in degrading monochloroacetic acid. ispc-conference.org The process involves the generation of intense ionization and dissociation, leading to the chemical reduction of the chlorinated compounds. ispc-conference.org The concentration of chloride ions in the solution increases exponentially with the treatment time, indicating the breakdown of the C-Cl bond. ispc-conference.org

Dechlorination Mechanisms and Chloride Ion Release

The core of both biological and advanced degradation of this compound is the dechlorination step, which involves the breaking of the carbon-chlorine bond and the subsequent release of a chloride ion. ispc-conference.org In microbial degradation, this is an enzymatic process catalyzed by dehalogenases. cbiore.id In plasma-enhanced degradation, the dechlorination is achieved through chemical reduction initiated by the reactive species generated by the plasma. ispc-conference.org The release of chloride ions is a key indicator used to monitor the efficiency of the degradation process. ispc-conference.orgnih.gov For instance, in the plasma treatment of monochloroacetic acid, the concentration of chloride ions increases over time, confirming the compound's degradation. ispc-conference.org Similarly, in catalytic hydrodechlorination, dichloroacetic acid can be reduced to monochloroacetic acid, and further to acetic acid, with the evolution of hydrogen chloride. google.com

Table 2: Advanced Degradation of this compound

Ecotoxicity in Aquatic and Terrestrial Ecosystems

This compound's potential to cause harm to living organisms in both water and land environments has been the subject of various ecotoxicological studies.

Toxicity to Microorganisms (e.g., Vibrio fischeri)

The impact of this compound on microorganisms is a key aspect of its environmental risk assessment. Studies on the bioluminescent marine bacterium Vibrio fischeri have been conducted to determine its toxicity. In one study, the 22-hour EC50 (the concentration causing a 50% effect) for monochloroacetate on Vibrio fischeri was found to be 68.9 mg/L, with a No-Observed-Effect Concentration (NOEC) of 10 mg/L over the same period. ecetoc.org Another study using the Microtox® test, which also utilizes Vibrio fischeri, is a common method for assessing the toxicity of chemicals. nih.govresearchgate.net The inhibition of bioluminescence in this bacterium serves as an indicator of toxicity. nih.gov

Further research has explored its effects on other microorganisms. For instance, a study on the protozoan Tetrahymena pyriformis determined a 9-hour IC50 (the concentration causing 50% inhibition) to be 83 mg/L. echemi.com Additionally, the impact on sludge treatment bacteria was assessed, with a 3-hour respiration inhibition EC50 found to be greater than 1,000 mg/L, suggesting a lower toxicity to this group of microorganisms under these specific test conditions. cdhfinechemical.com

Effects on Aquatic Organisms (e.g., Fish, Daphnia magna, Chlorella vulgaris)

The toxicity of this compound to aquatic life has been evaluated across different trophic levels, including fish, invertebrates, and algae.

Fish: Studies on various fish species have been conducted. For the guppy (Poecilia reticulata), a 96-hour LC50 (the concentration lethal to 50% of the test population) was reported as 369 mg/L. echemi.comchemicalbook.com In another study with rainbow trout (Oncorhynchus mykiss), the 48-hour LC50 was 900.00 mg/L, and the 24-hour LC50 was 2000 mg/L. oecd.org For the harlequin fish (Rasbora heteromorpha), the toxicity varied significantly with exposure time, with a 96-hour LC50 of 1400 mg/L and a 24-hour LC50 of 2600 mg/L. oecd.org

Aquatic Invertebrates: The water flea, Daphnia magna, is a standard organism for aquatic toxicity testing. The 48-hour EC50 for Daphnia magna has been reported as 74.2 mg/L. chemicalbook.com Another study found a 24-hour EC50 of 800 mg/L. cdhfinechemical.com A 24-hour LC50 of 427 mg/L has also been noted. scribd.com

Algae: The green algae Desmodesmus subspicatus (previously known as Scenedesmus subspicatus) has shown high sensitivity to this compound, with a 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) of 0.033 mg/L. echemi.comchemicalbook.com

Interactive Table: Aquatic Toxicity of this compound

SpeciesTest TypeDurationValueUnitsReference
Poecilia reticulata (guppy)LC5096 h369mg/L echemi.comchemicalbook.com
Oncorhynchus mykiss (Rainbow trout)LC5048 h900mg/L oecd.org
Rasbora heteromorpha (Harlequin fish)LC5096 h1400mg/L oecd.org
Daphnia magna (Water flea)EC5048 h74.2mg/L chemicalbook.com
Daphnia magna (Water flea)EC5024 h800mg/L cdhfinechemical.com
Desmodesmus subspicatus (Green algae)ErC5072 h0.033mg/L echemi.comchemicalbook.com

Potential for Bioaccumulation in Organisms

Bioaccumulation is the process by which a substance builds up in an organism. The potential for this compound to bioaccumulate is considered low. thermofisher.comfishersci.se This is largely due to its high water solubility and its low octanol-water partition coefficient (log Pow). thermofisher.comoecd.org The log Pow value for this compound has been reported as -3.8 and less than 0.2, indicating a preference for water over fatty tissues, and thus a low likelihood of accumulating in organisms. echemi.comchemicalbook.comthermofisher.comilo.org Due to its water-soluble nature, it is expected to be mobile in the environment rather than accumulating in organisms. thermofisher.comfishersci.com

Terrestrial Ecotoxicity Assessments

This compound is recognized as being toxic to terrestrial vertebrates. thermofisher.commyfisherstore.com In studies on birds, the LD50 (the dose lethal to 50% of the test population) for hens was established as 81 mg/kg of body weight. oecd.org

When released into the soil, this compound is expected to leach into the ground due to its high water solubility. oecd.org Its degradation in soil can be influenced by factors such as soil acidity and temperature, with slower degradation occurring in acidic soils and at lower temperatures. oecd.orgoecd.org For example, in a neutral soil at 15°C, there was a latency period of about 7 days followed by a half-life of approximately 3.5 days. oecd.org In contrast, in an acidic soil (pH 4.9 - 5.1) at the same temperature, the latency period was around 13 days with a half-life of about 12 days. oecd.org

Vi. Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Sodium Chloroacetate (B1199739) and Metabolites

Chromatography is a fundamental technique for separating and analyzing mixtures. Both ion chromatography and high-performance liquid chromatography are widely used for the analysis of sodium chloroacetate.

Ion chromatography (IC) is a powerful and sensitive method for the determination of ionic species. It is particularly well-suited for analyzing residual chloroacetic acid and other related anions in various matrices. IC methods often involve the use of an anion exchange column to separate the target anions, followed by conductivity detection.

Key aspects of IC methods for chloroacetic acid analysis include:

Columns: Anion exchange columns, such as the IonPac AS11-HC and AG11-HC, are commonly used for the separation of chloroacetate from other anions. ingentaconnect.com A patent for detecting this compound residue in Gemini surfactants specifies the use of an IonpacAS19 anion analysis column with an AGl9 guard column. google.com

Eluents: Alkaline solutions, such as potassium hydroxide (B78521) (KOH) or sodium carbonate, are frequently used as the mobile phase. ingentaconnect.comnih.gov The concentration of the eluent can be optimized to achieve the desired separation. For instance, a 10 mmol·L-1 potassium hydroxide solution has been used as an eluent. ingentaconnect.com Another method for detecting various chloroacetic acids and sulfate (B86663) radicals uses a gradient elution with KOH. google.com

Detection: Suppressed conductivity detection is a common approach that enhances the sensitivity of the measurement by reducing the background conductivity of the eluent. nih.gov

Sample Preparation: Depending on the matrix, sample preparation may involve dilution and filtration. For the analysis of chloroacetic acid residue in carboxymethyl starch sodium, the sample is diluted and passed through a 0.22 μM filter membrane. aplitechbiolab.com

A study on the determination of chloroacetic acid in sodium carboxymethyl starch (CMC-Na) demonstrated the effectiveness of IC. ingentaconnect.com The method showed a good linear relationship for chloroacetic acid in the concentration range of 0.02-18.42 μg·mL-1, with an average recovery of 101.7%. ingentaconnect.com The limit of detection (LOD) for chloroacetic acid was found to be 0.15 ng. ingentaconnect.com Another application note details a method for determining monochloroacetic acid (MCAA) in carbocisteine (B549337) using an IonPac AS11-HC column and a 10 mM KOH eluent. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. Reversed-phase HPLC is a common mode used for this purpose.

A typical HPLC method for this compound analysis involves:

Column: A reverse-phase column, such as a Newcrom R1 or a C18 column, can be used. sielc.comsielc.com Another method for detecting this compound and sodium glycolate (B3277807) in an etherifying agent uses an Rspak KC-811 chromatographic column. researchgate.net

Mobile Phase: The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution containing an acid, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

Detection: An ultraviolet (UV) detector is commonly employed, with the detection wavelength set appropriately for the analyte. researchgate.net For instance, a wavelength of 440 nm has been used with an internal standard method for quantification. researchgate.net

HPLC methods have been successfully applied in various contexts, including the analysis of this compound in the production of carboxymethyl cellulose (B213188). researchgate.net These methods are valued for being simple, rapid, accurate, and reliable. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

TechniqueTypical ColumnCommon Mobile Phase/EluentDetection MethodKey Advantages
Ion Chromatography (IC)Anion Exchange (e.g., IonPac AS11-HC) ingentaconnect.comPotassium Hydroxide (KOH) or Sodium Carbonate ingentaconnect.comnih.govSuppressed Conductivity nih.govHigh sensitivity, specific for ionic species. ingentaconnect.com
High-Performance Liquid Chromatography (HPLC)Reverse-Phase (e.g., Newcrom R1, C18) sielc.comsielc.comAcetonitrile/Water with Acid (e.g., Phosphoric Acid) sielc.comsielc.comUltraviolet (UV) researchgate.netVersatile, simple, rapid, and reliable. researchgate.net

Ion Chromatography for Residual Chloroacetic Acid and Related Anions

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide valuable information about the molecular structure and can be used to monitor chemical reactions involving this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of chemical reactions. In the context of this compound, FTIR has been used to confirm the structure of reaction products and to evaluate changes in modified starches. For example, in the synthesis of carboxymethyl tapioca, new bands in the FTIR spectrum at 1597-1604 cm-1 and 1450 cm-1 indicated the substitution of starch granules. semanticscholar.org The validity of the synthesis process for carboxymethylcellulose has also been identified by analyzing the spectrum using FTIR. researchgate.net Additionally, the structure of the final compound from the reaction between this compound and potassium ethylxanthogenate was confirmed using FTIR spectroscopy. bg.ac.rs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating molecular structures. Solid-state NMR, in particular, has been instrumental in studying the thermally induced solid-state polymerization of this compound.

In situ solid-state NMR spectroscopy, probing both 23Na and 13C nuclei, has been used to monitor the polymerization of this compound to poly(hydroxyacetic acid) (polyglycolide) and sodium chloride at elevated temperatures. nih.gov This technique allows for the simultaneous monitoring of the parent compound and both reaction products. nih.gov Studies have shown that for this compound, the reaction proceeds without the involvement of intermediate phases. nih.gov The kinetic and mechanistic information obtained from in situ solid-state NMR provides a detailed understanding of the polymerization process. nih.gov The structure of the final compound from the reaction between this compound and potassium ethylxanthogenate was also confirmed using 1H- and 13C-NMR spectroscopy. bg.ac.rs

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring

Advanced Detection Methods for Environmental and Biological Matrices

The detection of this compound and its byproducts in complex environmental and biological samples often requires more advanced and sensitive analytical methods.

For environmental samples, such as drinking water, suppressed ion chromatography coupled with a conductivity detector has been developed for the determination of trace amounts of underivatized chloroacetic acids. nih.gov To enhance sensitivity, solid-phase extraction (SPE) can be employed as a preconcentration step. nih.gov Under optimized conditions, this method has achieved average recoveries of 83-107% for chloroacetic acids spiked in tap water. nih.gov

In biological matrices, gas chromatography (GC) has been used for the determination of sodium monochloroacetate. thegoodscentscompany.com Furthermore, methods are being developed for the determination of sodium monochloroacetate and sodium dichloroacetate (B87207) in consumer products like Cocoamido Propyl Betaine using gas chromatography with different detectors, including flame ionization (FID), electron capture (ECD), and mass spectrometry (MS). These methods often involve sample treatment methodologies such as liquid-liquid extraction and solid-phase extraction to isolate the analytes.

Detection of Chloride Ions as Degradation Indicators

The degradation of this compound results in the release of chloride ions, a process that can be monitored to evaluate the extent of decomposition. oecd.org One established method for tracking this degradation is through the quantification of these released chloride ions in a solution. ispc-conference.org

A notable study on the plasma-enhanced degradation of this compound utilized the concentration of chloride ions as a primary indicator of breakdown. ispc-conference.org In this research, a fluorescent agent was employed to detect the chloride ions. The relative absorbance of the solution was then measured at different wavelengths using a microplate absorbance reader to determine the chloride ion concentration. ispc-conference.org To validate this approach, a calibration was performed using saline solutions diluted to known chloride ion concentrations ranging from 0 to 300 mg/L. The results demonstrated a linear relationship between the relative absorptance and the chloride ion concentration, particularly at wavelengths of 405 nm and 620 nm, confirming the viability of this detection method. ispc-conference.org

The findings from the plasma treatment study revealed a direct correlation between treatment time and the concentration of chloride ions. Specifically, the mass concentration of chloride ions in the target solution was observed to increase exponentially with longer plasma treatment times. ispc-conference.org This confirms that monitoring chloride ion levels is an effective strategy for assessing the degradation of chlorinated compounds like this compound. ispc-conference.org Other analytical techniques, such as ion-selective electrodes and ion chromatography, are also suitable for measuring chloride ion concentrations in various solutions and could be applied to monitor the degradation of this compound. researchgate.net

Table 1: Absorbance Wavelengths for Chloride Ion Detection

Wavelength (nm) Relationship to Chloride Ion Concentration Application
405 Linear Concentration evaluation ispc-conference.org
620 Linear Concentration evaluation ispc-conference.org

Immunoassay Techniques for Related Compounds

While specific immunoassays for the direct detection of this compound are not extensively documented, techniques developed for closely related compounds, such as chloroacetic acid, demonstrate the applicability of this methodology. Immunoassays are bioanalytical methods that rely on the specific binding between an antigen and an antibody. google.com

One application involves the use of halogen-substituted carboxylic acids, including chloroacetic acid, as additives in agglutination immunoassays. google.com In this context, these acids help to reduce or eliminate non-specific interferences from serum samples, thereby improving the accuracy of the assay in detecting other target ligands. google.com

Furthermore, enzyme-linked immunosorbent assays (ELISAs) have been utilized in toxicological studies involving chloroacetic acid. For instance, ELISA kits were used to measure estradiol (B170435) levels in mouse ovarian follicles that were exposed to chloroacetic acid to assess its effects on steroidogenesis. nih.gov This demonstrates the use of immunoassays to quantify biological responses to compounds related to this compound.

Chloroacetic acid has also played a role in the development of immunoassays for other molecules. In one study, it was used in the chemical modification of a heroin metabolite to create a hapten, which was then used to develop a sensitive chemiluminescence immunoassay for detecting the drug in urine samples. nih.gov In another innovative application, chloroacetic acid was used to functionalize the surface of a Molybdenum disulfide (MoS₂) nanocomposite for a surface plasmon resonance (SPR) biosensor. researchgate.netnih.gov This carboxyl-functionalized surface was then used to immobilize antibodies for the detection of a specific protein, showcasing how related compounds are integral to the construction of advanced immunoassay platforms. researchgate.netnih.gov

Table 2: Application of Immunoassay Techniques for Related Compounds

Immunoassay Technique Related Compound Role/Application Reference
Agglutination Immunoassay Chloroacetic Acid Additive to reduce non-specific interference. google.com
Enzyme-Linked Immunosorbent Assay (ELISA) Chloroacetic Acid Used in a study to measure the biological impact (estradiol levels) of the compound. nih.gov
Chemiluminescence Immunoassay (CI) Chloroacetic Acid Reagent in the synthesis of a hapten for assay development. nih.gov
Surface Plasmon Resonance (SPR) Biosensor Chloroacetic Acid Used to functionalize the sensor surface for antibody immobilization. researchgate.netnih.gov

Vii. Toxicology and Safety Research Perspectives

Toxicokinetic and Pharmacokinetic Studies

Sodium chloroacetate (B1199739) is readily absorbed through various routes of administration. ecetoc.org Following oral administration in rats, it is almost completely absorbed and undergoes enterohepatic circulation. publisso.de Dermal absorption is also significant, particularly with undiluted solutions, due to the destruction of the skin barrier. publisso.de

Once absorbed, the monochloroacetate anion and its metabolites initially distribute to lipid-poor tissues such as the liver, kidney, and stomach, and subsequently to lipid-rich tissues like the brain, spinal cord, thymus, and pancreas. ecetoc.org Studies in rats have shown that after oral administration, the highest concentrations of radiolabelled monochloroacetic acid were found in the intestines and kidneys. publisso.de Monochloroacetic acid has been found to bind to plasma albumin. publisso.de

The metabolism of sodium chloroacetate is expected to follow a similar pathway to its parent compound, monochloroacetic acid. chemicalbook.comchemicalbook.comchemicalbook.com After absorption, monochloroacetic acid is converted to thiodiacetic acid and glycolic acid and accumulates in the liver and kidneys of rats. chemicalbook.comchemicalbook.comtera.org

Excretion of monochloroacetate and its metabolites primarily occurs through the urine. In rats, between 35% and 90% of an oral dose is excreted in the urine within 24 hours. ecetoc.org Following intravenous injection in rats, about 73% of a low dose and 59% of a high dose were excreted in the urine, with a significant portion eliminated unchanged. publisso.de Biliary excretion has also been observed. publisso.de In humans, after skin contamination with radiolabeled monochloroacetic acid, a rapid excretion phase in the urine was noted. ecetoc.org

Interactive Data Table: ADME Profile of this compound

Parameter Finding Species Citation
Oral AbsorptionAlmost completeRat publisso.de
Dermal AbsorptionHigh, especially with undiluted solutionsNot Specified publisso.de
DistributionInitially to liver, kidney, stomach; later to brain, spinal cord, thymus, pancreasNot Specified ecetoc.org
MetabolismConverted to thiodiacetic acid and glycolic acidRat chemicalbook.comchemicalbook.comtera.org
Primary Excretion RouteUrineRat, Human ecetoc.orgpublisso.de

The half-life of this compound varies depending on the dose and route of administration. In rats, the plasma half-life of total radioactivity after intravenous injection was reported to be around 3 hours. publisso.de Another study in rats given radiolabelled monochloroacetic acid orally found a plasma half-life of about 2 hours for the total radioactivity. publisso.de After dermal application in rats, the plasma half-life was approximately 3.7 hours. publisso.de In humans, a half-life of about 15 hours was observed for the rapid excretion phase in urine following skin contamination. ecetoc.org

Bioavailability of this compound is high. Following oral administration of a low dose in rats, bioavailability was determined to be 100%. publisso.de After occlusive dermal application in rats, the bioavailability was found to be 90%. publisso.de

Interactive Data Table: Half-life and Bioavailability of this compound

Parameter Value Species Route of Administration Citation
Plasma Half-life~3 hoursRatIntravenous publisso.de
Plasma Half-life~2 hoursRatOral publisso.de
Plasma Half-life~3.7 hoursRatDermal publisso.de
Urinary Excretion Half-life~15 hours (rapid phase)HumanDermal ecetoc.org
Bioavailability100% (low dose)RatOral publisso.de
Bioavailability90%RatDermal publisso.de

Absorption, Distribution, Metabolism, and Excretion (ADME) in Biological Systems

Systemic Toxicity Mechanisms and Pathophysiological Effects

The liver and kidneys are identified as major target organs for this compound toxicity. dguv.deoecd.org In subchronic oral studies with rats, dose-dependent increases in liver and kidney weights were observed. tera.org Histopathological examinations revealed changes in these organs, including vacuolated hepatocytes and chronic nephropathy. tera.org

Studies on cultured liver (Chang) and kidney (Opossum) cells have shown that this compound causes a dose-dependent decrease in cell viability. nih.gov Kidney cells were found to be more sensitive than liver cells. nih.gov The compound induced cytoplasmic vacuolization, membrane disruption, and mitochondrial alterations, particularly in kidney cells. nih.gov These cytotoxic effects were accompanied by increased levels of lactate (B86563) and pyruvate (B1213749) in the culture medium, indicating disrupted cellular metabolism. nih.gov In a 90-day study in rats, slight collagenic deposits were noted in the liver.

Nephrotoxicity in male rats was indicated by significantly elevated levels of creatinine, blood calcium, and blood urea (B33335) nitrogen. oecd.org Hepatotoxicity was suggested by increased serum levels of alanine (B10760859) aminotransferase and aspartate aminotransferase in both male and female rats. oecd.org

This compound administration can lead to disturbances in plasma electrolyte levels. A study in Sprague-Dawley rats given single oral doses demonstrated an increased potassium concentration in the plasma at the highest dose level. chemicalbook.comchemicalbook.comchemicalbook.comtera.org Conversely, the same study showed an increased concentration of sodium in the urine. chemicalbook.comchemicalbook.comchemicalbook.comtera.org In cases of poisoning, serious acidosis and hypokalemia are frequently observed symptoms. dguv.de Other reported biochemical disturbances include hypocalcemia. dguv.de

Impact on Liver and Kidney Function

Genotoxicity and Carcinogenicity Assessments

Available evidence suggests that this compound is not genotoxic. publisso.de Mutagenicity tests conducted in buffered solutions, with results considered transferable to the sodium salt, have not indicated a genotoxic potential. dguv.de It has been noted that while monochloroacetic acid can be DNA damaging in vitro at cytotoxic concentrations, it does not act as an alkylating agent. publisso.de Genotoxicity tests, including the Ames test and a mouse micronucleus test, have been negative. tera.org

Regarding its carcinogenic potential, oral carcinogenicity studies in rodents using the parent compound, monochloroacetic acid, did not show any evidence of a carcinogenic effect. dguv.denih.gov Based on these findings, neither monochloroacetic acid nor this compound are considered to be likely human carcinogens. tera.org The International Agency for Research on Cancer (IARC) has not classified any component of this compound as a probable, possible, or confirmed human carcinogen at levels greater than or equal to 0.1%. cdhfinechemical.com

In vitro and In vivo Genotoxicity Testing

Sensitization and Irritation Potential

Studies on the dermal and ocular irritation potential of this compound have yielded varying results. For dermal irritation, this compound has been described as a non-irritant to a moderate irritant, but not corrosive. tera.org In a study conducted according to OECD Test Guideline 404, this compound was not irritating to the skin of rabbits. publisso.de However, it is classified as a skin irritant under the Globally Harmonized System (GHS). publisso.de this compound is not indicated to be a skin sensitizer (B1316253). tera.orgpublisso.de

Regarding ocular irritation, a 25% aqueous solution of this compound was found to be mildly irritating to rabbit eyes. tera.org In another study following OECD Test Guideline 405, this compound was irritating to the eyes of rabbits, with the effects being reversible within 7 days. publisso.de Although not legally classified as such under GHS, it has been described as causing severe irritation to the eyes. publisso.de

Table 4: Dermal and Ocular Irritation Profile of this compound

Test Species Result Reference
Skin Irritation Rabbit Non-irritating to moderate irritant tera.org
Skin Irritation Rabbit Not irritating (OECD 404) publisso.de
Eye Irritation Rabbit Mildly irritating (25% solution) tera.org

Table of Compounds Mentioned

Compound Name
This compound
Monochloroacetic acid (MCA)

Skin and Respiratory Sensitization Assessments

Research into the sensitization potential of this compound has focused primarily on skin contact, with a notable lack of data regarding respiratory effects. The available studies are crucial for understanding the compound's allergenic profile from a toxicological research standpoint.

Skin Sensitization Research Findings

The primary method utilized in recent assessments for the skin sensitization potential of this compound is the murine Local Lymph Node Assay (LLNA). publisso.de The LLNA is a validated in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance to determine its potential to induce skin sensitization. researchgate.netnih.gov A substance is typically considered a sensitizer if it induces a stimulation index (SI) of three or greater compared to a control group. researchgate.net

Two separate LLNA studies have been conducted on this compound. In both studies, the compound did not induce a sensitizing effect. publisso.de

Study 1: Using female CBA mice, this compound (98.7% purity) was tested at concentrations of 5%, 10%, 25%, and 50% in a 1% aqueous poloxamer solution. The resulting stimulation indices were 1.0, 1.0, 2.3, and 1.4, respectively. publisso.de

Study 2: In another LLNA with female CBA mice, this compound (99.12% purity) was tested at concentrations of 5%, 10%, and 25%. The stimulation indices were 1.4, 0.8, and 0.7, respectively. publisso.de

No studies utilizing the Guinea Pig Maximization Test (GPMT), an alternative method for identifying skin sensitizers, were available for this compound. wikipedia.orgnih.gov

Interactive Table: Local Lymph Node Assay (LLNA) Results for this compound

StudyPurityTest ConcentrationsStimulation Index (SI)Result
198.7%5%1.0Not Sensitizing
198.7%10%1.0Not Sensitizing
198.7%25%2.3Not Sensitizing
198.7%50%1.4Not Sensitizing
299.12%5%1.4Not Sensitizing
299.12%10%0.8Not Sensitizing
299.12%25%0.7Not Sensitizing

Respiratory Sensitization Research Findings

There is currently no available data regarding the respiratory sensitization potential of this compound or its parent compound, monochloroacetic acid. publisso.de Consequently, this compound is not designated with the hazard code "Sa" for substances causing sensitization of the airways. publisso.de While some studies note that the substance can be irritating to the respiratory tract upon inhalation of dusts, this is distinct from respiratory sensitization, which is an allergic response. ilo.orgdguv.de The ECHA registration dossier includes a section for respiratory sensitization, but specific research findings are absent. europa.eu

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling sodium chloroacetate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin, and eye exposure .
  • Ventilation : Ensure mechanical exhaust systems are operational to limit airborne concentrations. Safety showers and eye-wash stations must be accessible .
  • First Aid : For skin contact, wash with soap and water for 15+ minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist. If ingested, rinse the mouth and seek immediate medical attention .
  • Storage : Store in airtight containers at 10–25°C, away from strong oxidizers (e.g., peroxides, chlorates) to prevent hazardous reactions .

Q. How should this compound be disposed of to minimize environmental impact?

  • Methodological Answer :

  • Waste Treatment : Dissolve in a flammable solvent (e.g., ethanol) and incinerate in a chemical waste furnace with afterburners to neutralize toxic byproducts like HCl and CO .
  • Regulatory Compliance : Follow local and international guidelines (e.g., REACH, TSCA) for hazardous waste disposal. Prevent soil/water contamination by using sealed containers during transport (UN 2659, Packing Group III) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

  • Methodological Answer :

  • Catalyst Selection : Sodium bisulfate (NaHSO₄) has demonstrated efficacy, achieving >92% yield under optimized conditions .
  • Reaction Parameters :
VariableOptimal Range
Molar Ratio1:1 (chloroacetic acid:Na⁺)
Temperature74–98°C
Solvent Volume15 mL n-hexane per 0.10 mol
Reaction Time1.5 hours
  • Purification : Recrystallize in anhydrous ethanol to remove unreacted precursors .

Q. What experimental approaches resolve contradictions in this compound’s stability data?

  • Methodological Answer :

  • Controlled Replication : Conduct stability tests under varying humidity, temperature (10–40°C), and pH (4–9) to identify degradation thresholds .
  • Analytical Techniques : Use thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) to monitor decomposition pathways (e.g., CO₂ and HCl release) .
  • Literature Cross-Validation : Compare findings with OECD SIDS assessments and RTECS entries to reconcile discrepancies in reactivity profiles .

Q. How should researchers design ecotoxicological studies to assess this compound’s impact on aquatic ecosystems?

  • Methodological Answer :

  • Test Organisms : Use OECD-standard species (e.g., Daphnia magna, Danio rerio) for acute (LC₅₀) and chronic (NOEC) toxicity assays .
  • Exposure Regimens :
ParameterAcute TestChronic Test
Concentration1–100 mg/L0.1–10 mg/L
Duration48–96 hours21–28 days
  • Endpoint Analysis : Measure mortality, reproductive inhibition, and bioaccumulation potential via GC-MS or HPLC .

Q. What mechanisms underlie this compound’s cytotoxicity in mammalian cell lines?

  • Methodological Answer :

  • In Vitro Models : Use kidney (HEK-293) and liver (HepG2) epithelial cells to assess lactate/pyruvate level alterations, indicating mitochondrial dysfunction .
  • Dose-Response Curves : Expose cells to 0.1–10 mM this compound for 24–72 hours to determine IC₅₀ values .
  • Pathway Analysis : Perform RNA sequencing to identify oxidative stress markers (e.g., Nrf2, HO-1) and cytoskeletal disruption via immunofluorescence .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s reactivity with oxidizers?

  • Methodological Answer :

  • Controlled Reactivity Tests : Mix this compound with incremental concentrations of KMnO₄ or H₂O₂ under inert atmospheres. Monitor gas evolution (e.g., Cl₂) via gas chromatography .
  • Literature Synthesis : Cross-reference ECHA registration dossiers and BUA reports to identify context-specific incompatibilities (e.g., elevated temperatures vs. ambient conditions) .

Analytical Methodologies

Q. What techniques are recommended for detecting this compound decomposition products?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts like HCl and CO using a DB-5 column and electron ionization .
  • Ion Chromatography : Quantify chloride ions in aqueous post-reaction mixtures to assess hydrolysis rates .

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Reactant of Route 1
Sodium chloroacetate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.